molecular formula C20H20FKN6O5 B1684573 Raltegravir potassium CAS No. 871038-72-1

Raltegravir potassium

Cat. No.: B1684573
CAS No.: 871038-72-1
M. Wt: 482.5 g/mol
InChI Key: IFUKBHBISRAZTF-UHFFFAOYSA-M
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Description

Chemical Structure and Mechanism of Action Raltegravir potassium is the potassium salt of raltegravir, a first-generation HIV-1 integrase (IN) strand transfer inhibitor (INSTI). Its chemical name is 4-[N-(4-fluorobenzyl)carbamoyl]-1-methyl-2-{1-methyl-1-(5-methyl-1,3,4-oxadiazol-2-ylcarboxamido)ethyl}-6-oxo-1,6-dihydropyrimidin-5-olate potassium salt . Raltegravir inhibits the integrase enzyme, which is essential for viral replication, by blocking the strand transfer step that integrates HIV-1 DNA into the host genome. This mechanism is distinct from other antiretroviral classes (e.g., reverse transcriptase or protease inhibitors), reducing cross-resistance risks with older therapies .

Clinical Use and Approval
Approved in 2007, this compound (marketed as Isentress®) is indicated for HIV-1 infection in treatment-experienced and naive patients. It is administered orally as a 400 mg or 600 mg tablet, often combined with other antiretrovirals. Clinical trials demonstrated rapid viral suppression, with 65% of treatment-experienced patients achieving <50 copies/mL viral load at 24 weeks versus 13% on placebo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir Potassium involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically includes the following steps :

    N-alkylation: The pyrimidone intermediate is alkylated using (chloromethyl)dimethylchlorosilane and potassium fluoride.

    Amidation: The alkylated product undergoes amidation with an amine.

    Desilylation: The final step involves desilylation using potassium fluoride in methanol.

Industrial Production Methods: Industrial production of this compound involves dry granulation techniques to prepare compressed tablets. The process includes blending raltegravir with excipients, compressing the mixture to form slugs, sizing the slugs to form granules, and finally compressing the granules into tablets .

Chemical Reactions Analysis

Metabolism and Decomposition

Raltegravir undergoes significant metabolic processes primarily through glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolic pathway results in the formation of various metabolites, including:

  • M2 (Glucuronide of Raltegravir) : Detected in urine and accounts for a significant portion of the excreted dose.

  • Parent Compound : The majority of plasma radioactivity is attributed to unmetabolized raltegravir .

The elimination of raltegravir occurs rapidly, with approximately 32% excreted in urine and 51% in feces within the first 24 hours post-administration .

Stability and Decomposition Products

Raltegravir potassium demonstrates stability under various conditions but can decompose under specific circumstances:

  • In aqueous solutions, it has been noted that raltegravir may undergo hydrolytic degradation leading to multiple decomposition products.

  • Analytical methods such as NMR and HPLC have been employed to characterize these products, which include hydrolysis products and other structural changes in the sugar ring .

Key Studies

Several studies have highlighted the chemical behavior and pharmacokinetics of raltegravir:

StudyFocusFindings
PubMed Study MetabolismIdentified UGT1A1 as the primary enzyme for glucuronidation; significant urinary excretion of metabolites.
Pharmacokinetics Review EfficacyRaltegravir shows low potential for drug-drug interactions; well-tolerated over long-term use.
Stability Analysis DecompositionCharacterization of decomposition products under physiological conditions; implications for clinical use discussed.

Clinical Implications

The chemical reactions involved in the metabolism of this compound have direct implications for its clinical efficacy and safety profile:

  • Drug Interactions : The low potential for drug-drug interactions allows for flexible combination therapies in HIV treatment regimens.

  • Patient Compliance : The favorable pharmacokinetic profile contributes to improved patient adherence to antiretroviral therapy .

Scientific Research Applications

Treatment of HIV Infection

Raltegravir potassium is indicated for the treatment of HIV-1 infection in both adults and pediatric patients. Its use is essential in achieving viral suppression when combined with other antiretroviral agents. The drug's mechanism involves inhibiting the integrase enzyme, which is crucial for viral replication.

Efficacy in Clinical Trials

Significant clinical trials have demonstrated the efficacy of raltegravir. For instance, in the BENCHMRK studies, patients treated with raltegravir showed a higher percentage of achieving viral loads below 50 copies/mL compared to those receiving placebo. Specifically, at week 156, 51% of patients on raltegravir achieved this milestone versus only 22% in the placebo group . Furthermore, after 240 weeks, the mean increase in CD4 cell counts was notable, indicating robust immune recovery among those treated with raltegravir .

Pharmacokinetics and Dosage

This compound is administered orally, typically at a dosage of 400 mg twice daily. It exhibits a favorable pharmacokinetic profile, with peak plasma concentrations reached approximately three hours post-dose. The drug shows dose-proportional absorption and does not significantly prolong the QTc interval, making it a safe option for many patients .

Table: Pharmacokinetic Parameters of Raltegravir

ParameterValue
Tmax~3 hours
AUC (Area Under Curve)Dose-proportional
CmaxIncreases with dose

Safety Profile and Side Effects

The safety profile of this compound has been evaluated extensively. Common side effects include gastrointestinal disturbances and rash; however, severe adverse events are rare. Monitoring for hypersensitivity reactions and liver function is recommended during treatment .

Combination Therapy

Raltegravir is often used in combination with other antiretroviral drugs to enhance treatment efficacy and reduce the risk of resistance development. This combination approach is crucial for achieving sustained virologic suppression.

Case Study: Efficacy in Treatment-Naïve Patients

In a cohort study involving treatment-naïve patients, those receiving a regimen including raltegravir showed significantly improved outcomes compared to traditional therapies. The study reported that after 48 weeks, over 80% of participants achieved undetectable viral loads .

Potential Beyond HIV Treatment

Recent research suggests that raltegravir may have applications beyond HIV treatment. Investigations into its effects on other viral infections and its potential role in cancer therapy are ongoing. For example, studies are exploring how integrase inhibitors like raltegravir may influence cellular mechanisms relevant to oncogenesis .

Mechanism of Action

Raltegravir Potassium is compared with other HIV integrase inhibitors such as:

  • Elvitegravir
  • Dolutegravir
  • Bictegravir

Uniqueness: this compound was the first integrase inhibitor approved for clinical use, setting a precedent for subsequent drugs in this class. It is known for its rapid action and effectiveness in reducing viral load .

Comparison with Similar Compounds

Structural and Functional Analogues

Several integrase inhibitors and experimental compounds share structural or mechanistic similarities with raltegravir. Key comparisons are summarized below:

Compound Structural Features Binding Interactions Potency (vs. Raltegravir) Resistance Profile
Raltegravir 4-Fluorobenzyl group, oxadiazole ring, chelating motif (Mg²⁺ binding) Chelates Mg²⁺ ions in IN active site; 4-fluorobenzyl penetrates hydrophobic pocket Reference (1x) Q148H/K/R, N155H, Y143R/C mutations
Compound 13l Benzoxadiazole core, 4-fluorobenzyl substituent Overlaps with raltegravir’s chelating motif but shallow hydrophobic pocket penetration Lower (IC₅₀: ~2x higher) Susceptible to raltegravir-resistant mutations
Compound 11f Diazocoumarin derivative, 4-chlorobenzyl group, oxadiazole ring Superimposable chelating nitrogen atoms; chlorobenzyl mimics fluorobenzyl orientation Comparable (~1.5x lower) Similar resistance mutations observed
Elvitegravir Dihydroquinoline scaffold, halogenated benzyl group Binds Mg²⁺ but requires pharmacokinetic boosting (e.g., cobicistat) Higher (IC₅₀: ~0.5x lower) Cross-resistance via T66I, E92Q, Q148R
Hydroxyquinoline derivatives 4-Hydroxyquinoline-3-carbohydrazide scaffold Chelates Mg²⁺; lacks deep hydrophobic pocket interaction Moderate (~10x higher) No data; likely overlapping mutations

Key Findings from Comparative Studies

Binding Pose and Potency :

  • Compounds like 13l and 11f mimic raltegravir’s Mg²⁺-chelating motif but differ in hydrophobic substituents. For example, the 4-fluorobenzyl group in raltegravir penetrates deeper into the IN hydrophobic pocket than the 4-chlorobenzyl group in 11f , contributing to raltegravir’s superior potency .
  • Elvitegravir , a second-generation INSTI, shows higher potency but requires pharmacokinetic enhancers, unlike raltegravir .

Resistance and Cross-Resistance :

  • Raltegravir-resistant mutations (e.g., Q148H/K/R) confer cross-resistance to structurally similar INSTIs like elvitegravir and experimental compounds (e.g., 13l ) .
  • In clinical trials, 68% of raltegravir-treated patients with virologic failure developed resistance-associated integrase mutations, often with ≥2 mutations (e.g., Q148 + G140S) .

Raltegravir’s potassium salt formulation enhances solubility but may require excipients like microcrystalline cellulose for stability .

Pharmacokinetic and Formulation Comparisons

  • Analytical Methods : RP-HPLC and UV spectrophotometry (λmax = 328 nm) are validated for quantifying raltegravir potassium in plasma and formulations, achieving >99% accuracy .
  • Polymorphs : this compound exists in multiple crystalline forms (e.g., Form 3) and an amorphous state, with freeze-drying used to stabilize the amorphous form .

Biological Activity

Raltegravir potassium is an antiretroviral medication primarily used in the treatment of HIV-1 infection. As the first integrase strand transfer inhibitor (INSTI), it functions by inhibiting the integrase enzyme, which is crucial for the viral replication process. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical studies, and safety profile.

Raltegravir inhibits the strand transfer activity of the HIV integrase enzyme. By doing so, it prevents the integration of viral DNA into the host cell genome, thereby blocking the replication cycle of HIV-1. This mechanism is vital for managing HIV infections, especially in patients with strains resistant to other antiretroviral therapies .

Pharmacokinetics

Absorption and Distribution:

  • Raltegravir is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 4 hours post-dose.
  • It has a high plasma protein binding rate (approximately 83%) and shows extensive distribution throughout the body, with significant concentrations found in gastrointestinal organs and excretion pathways .

Metabolism:

  • The primary metabolic pathway for raltegravir involves glucuronidation, primarily mediated by UGT1A1, with minor contributions from UGT1A9 and UGT1A3. This metabolic pathway results in a major metabolite that is less pharmacologically active than the parent compound .

Excretion:

  • Raltegravir is excreted mainly through feces and urine. Studies have shown that it crosses the placenta and is present in breast milk, indicating potential implications for pregnant or lactating individuals .

Efficacy in Clinical Studies

Raltegravir has been evaluated in multiple clinical trials demonstrating its effectiveness in reducing viral loads and increasing CD4 cell counts among HIV-infected patients.

Key Findings from Clinical Trials:

  • BENCHMRK Studies: In these randomized trials involving treatment-experienced patients, raltegravir showed a significant reduction in viral load compared to placebo. At week 156, 51% of patients on raltegravir achieved viral loads under 50 copies/mL versus only 22% in the placebo group .
Study DurationRaltegravir Group (%)Placebo Group (%)
Week 15651% < 50 copies/mL22% < 50 copies/mL
Week 24042% < 50 copies/mL-
  • Pediatric Studies: In trials involving children aged 2 years and older, raltegravir demonstrated a virologic success rate of approximately 53% at week 24 among treatment-experienced subjects. This indicates its efficacy across different age groups and treatment histories .

Safety Profile

Raltegravir is generally well-tolerated with a low incidence of severe adverse effects. Common side effects include nausea, headache, and fatigue. Importantly, it has a low potential for drug-drug interactions due to its unique metabolic pathway that does not involve cytochrome P450 enzymes .

Toxicity Studies:

  • In animal studies, raltegravir exhibited no significant acute toxicity at high doses (LD50 >2000 mg/kg) and was well tolerated even at elevated levels .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the integrase inhibition activity of Raltegravir potassium?

Methodological Answer:

  • Use cell-based antiviral assays (e.g., HIV-1 replication inhibition in MT-4 cells) to quantify IC₅₀ values. Include controls for cytotoxicity.
  • Employ biochemical assays such as strand-transfer activity assays with purified integrase enzyme and oligonucleotide substrates. Validate results using ELISA-based detection of DNA integration products .
  • For structural insights, combine X-ray crystallography or molecular docking studies to analyze Raltegravir’s binding to integrase active sites .

Q. How can researchers ensure accurate quantification of this compound in pharmaceutical formulations?

Methodological Answer:

  • Utilize reverse-phase HPLC with UV detection (λ = 260 nm) and a C18 column. Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (15%–60% B over 20 min) .
  • Validate the method per ICH guidelines: linearity (1–100 µg/mL, R² ≥0.999), precision (RSD <2%), and recovery (98%–102%).
  • For impurity profiling, use HPLC-MS to identify degradation products (e.g., oxadiazole ring cleavage products) .

Advanced Research Questions

Q. How should researchers design experiments to address variability in Raltegravir’s dissolution profiles under biorelevant gastrointestinal conditions?

Q. What strategies resolve contradictions in clinical trial data regarding Raltegravir’s efficacy in HIV/HBV co-infected patients?

Methodological Answer:

  • Conduct meta-analyses of trials (e.g., ALLIANCE Phase III) to reconcile discrepancies in viral load suppression rates. Adjust for covariates like baseline HBV DNA levels or adherence .
  • Use genotypic resistance testing to identify HBV mutations (e.g., rtA181T/V) that may reduce Raltegravir’s efficacy in co-infected cohorts .

Q. How can researchers characterize and mitigate this compound’s polymorphic instability during formulation?

Methodological Answer:

  • Identify polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . The amorphous form (prepared by freeze-drying at -180°C) shows higher solubility but hygroscopicity .
  • Stabilize formulations using spray-dried dispersions with hydroxypropyl methylcellulose (HPMC). Optimize ratios (e.g., 1:2 drug:polymer) to inhibit recrystallization .
  • Stability Data:

FormulationStorage (25°C/60% RH)Crystallization Onset (Days)
Amorphous alone714
HPMC dispersion30>90

Q. What advanced analytical approaches detect low-abundance Raltegravir metabolites in pharmacokinetic studies?

Methodological Answer:

  • Use UHPLC-QTOF-MS with electrospray ionization (ESI+) in full-scan mode (m/z 100–1000). Metabolites include glucuronide conjugates (m/z 620.3) and oxidative derivatives (m/z 476.2) .
  • Validate with stable isotope-labeled internal standards (e.g., Raltegravir-D3 potassium) to correct for matrix effects .

Q. Methodological Considerations for Data Contradictions

  • Dissolution Variability : Address discrepancies in dissolution profiles (e.g., 15%–45% release at 15 min) by standardizing agitation rates and media ionic strength .
  • Clinical Resistance Patterns : Analyze ROSETTA registry data to differentiate INSTI failure mechanisms (e.g., Q148H vs. N155H mutations) using genotypic/phenotypic resistance assays .

Properties

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FKN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007339
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
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Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871038-72-1
Record name Raltegravir potassium [USAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate
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Record name RALTEGRAVIR POTASSIUM
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Synthesis routes and methods I

Procedure details

Raltegravir (10 gm) was dissolved in dimethylformamide (100 ml) at room temperature and cooled to 10 to 15 deg C. To the reaction mass was added slowly a mixture of potassium hydroxide (1.5 gm) and water (2 ml) at 10 to 15 deg C. and the temperature was raised to 25 to 30 deg C., filtered. The solid obtained was washed with dimethylformamide and dried at 110 to 120 deg C. for 48 hours to obtain 7 gm of raltegravir potassium crystalline form H1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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1.5 g
Type
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Name
Quantity
2 mL
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Synthesis routes and methods II

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.5 g) and acetonitrile (7.5 mL) to obtain a solution. KOH 85% (75.6 mg) was added to the solution at room temperature. The solution was then sonicated for 40 minutes. The product was isolated by vacuum filtration to provide Raltegravir potassium Form X.
Quantity
0.5 g
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Reaction Step One
Quantity
7.5 mL
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Name
Quantity
75.6 mg
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Synthesis routes and methods III

Procedure details

A vial (20 ml) equipped with a magnetic stirrer was charged with Raltegravir free (250 mg) and toluene (2.5 mL). A clear solution was obtained. KOH 30% (80 μL) was added at room temperature and the reaction was stirred for five hours. A solid precipitate formed and was separated by filtration. The product was dried in a vacuum oven at 45° C. for overnight to obtain Raltegravir potassium Form XIV.
Quantity
250 mg
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reactant
Reaction Step One
Quantity
2.5 mL
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Name
Quantity
80 μL
Type
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Synthesis routes and methods IV

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.25 g) and pentanol (2 mL) to form a solution. KOH 85% (38 mg) was added at room temperature, forming a solution. This solution was stirred for 3 hours. The product precipitated and was isolated by centrifuge filtration. The isolated product was dried in a vacuum oven at 40° C. for 5 h to obtain Raltegravir potassium crystalline Form XIII.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Hydrated crystalline form 2 is prepared by sonicating a mixture of raltegravir, KOH, acetone and trace amount of water whereas anhydrous crystalline form 3 is obtained by crystallization of amorphous raltegravir potassium from ethanol.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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